2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide
Description
This compound belongs to a class of 1,2,4-triazole-3-thioacetamide derivatives, characterized by a triazole core substituted with a sulfanyl group, a 4-chlorophenyl moiety, and a pyrrole ring. The acetamide group at the 3-position is further functionalized with a 2,3-dimethylphenyl substituent. The synthesis typically involves alkylation of triazole-thione precursors followed by Paal-Knorr condensation to introduce the pyrrole fragment . Key spectral data (e.g., IR, HRMS) and crystallographic studies (using SHELX programs) confirm its structural integrity .
Properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5OS/c1-15-6-5-7-19(16(15)2)24-20(29)14-30-22-26-25-21(17-8-10-18(23)11-9-17)28(22)27-12-3-4-13-27/h3-13H,14H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTKMIBTNUPABO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide is a triazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent studies.
- Molecular Formula : C21H20ClN4OS
- Molecular Weight : 408.9039 g/mol
- CAS Number : 896309-62-9
- Structure : The compound features a triazole ring linked to a chlorophenyl group and a pyrrole moiety, which may contribute to its biological activities.
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to our target have shown activity against various bacterial strains:
| Compound | Bacterial Strains Tested | Activity |
|---|---|---|
| Triazole Derivative A | Staphylococcus aureus, E. coli | Moderate |
| Triazole Derivative B | Enterococcus faecalis | Strong |
| Target Compound | Various Gram-positive and Gram-negative bacteria | Pending further study |
In a study evaluating the antimicrobial effects of various triazoles, compounds with similar structures were found to inhibit the growth of both Gram-positive and Gram-negative bacteria effectively .
Cytotoxicity and Antitumor Activity
The cytotoxic effects of triazole derivatives have been investigated in cancer models. A specific study focused on a related triazole compound showed promising results against melanoma cells:
- Cytotoxic Effects : The compound exhibited significant cytotoxicity against melanoma cell lines, suggesting potential as an anticancer agent.
- Mechanism of Action : It is hypothesized that the mechanism involves the induction of apoptosis in cancer cells through the modulation of specific signaling pathways .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses can be drawn from the behavior of similar compounds:
- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.
- Receptor Interaction : It may interact with specific receptors involved in cell signaling pathways that regulate growth and apoptosis.
- Oxidative Stress Induction : Increased oxidative stress in target cells could lead to cytotoxic effects.
Case Studies
Several studies have been conducted on related compounds within the same chemical class:
- Study on Antimicrobial Efficacy :
- Cancer Cell Studies :
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally analogous derivatives based on substituent variations, synthesis routes, and physicochemical properties. Below is a detailed analysis:
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Findings :
Chlorophenyl groups are conserved in most analogs (e.g., 6m, 477332-63-1) for improved membrane permeability . N-Aryl acetamide variations (e.g., 2,3-dimethylphenyl vs. 4-fluorophenyl) modulate electronic effects and steric hindrance, impacting receptor binding .
Synthetic Routes: The target compound employs Paal-Knorr condensation for pyrrole attachment, whereas analogs like 6m use 1,3-dipolar cycloaddition for triazole formation . Suzuki-Miyaura coupling is utilized in CAS 477332-63-1 to introduce biaryl systems .
Physicochemical Properties :
- Crystallinity : Derivatives like exhibit high crystallinity (R factor = 0.042), suggesting stability, while the target compound’s amorphous nature (if applicable) may affect solubility.
- Molecular Weight : The target compound (~468.9 Da) falls within the optimal range for oral bioavailability, similar to 6m (393.11 Da) but smaller than 477332-63-1 (~501.9 Da) .
Naphthalene-containing derivatives (e.g., 6m) show enhanced antimicrobial potency due to extended aromatic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
